molecular formula C18H32N4O6 B055069 Bisucaberin CAS No. 112972-60-8

Bisucaberin

Cat. No. B055069
CAS RN: 112972-60-8
M. Wt: 400.5 g/mol
InChI Key: GTADQMQBQBOJIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first total synthesis of bisucaberin was presented by Bergeron and McManis (1989), showcasing a synthetic scheme that utilized O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine as an intermediate. This approach led to the construction of the this compound macrocyclic lactam precursor, culminating in the natural product this compound (Bergeron & McManis, 1989).

Molecular Structure Analysis

This compound's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone through spectroscopic and X-ray crystallographic analyses. It is a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety, closely related to nocardamine (Takahashi et al., 1987).

Chemical Reactions and Properties

The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine, catalyzed by a domain within the BibC multienzyme, as identified in Vibrio salmonicida. This process highlights its chemical reactivity and complex formation ability (Kadi, Song, & Challis, 2008).

Physical Properties Analysis

This compound's physical properties, such as solubility and stability constants, are intrinsic to its effectiveness as a siderophore. However, specific studies focusing solely on its physical properties were not highlighted in the available literature.

Chemical Properties Analysis

This compound's chemical properties include its role as a siderophore, facilitating iron transport and uptake in microorganisms. Its structure enables the efficient scavenging of iron, contributing to the virulence of certain bacteria in low-iron environments (Winkelmann et al., 2002). The stability constants of its ferric complexes highlight its strong binding affinity to iron, which is critical for its biological function.

Scientific Research Applications

  • Biosynthesis and Chemical Structure :

    • The biosynthetic gene cluster for bisucaberin was identified in Vibrio salmonicida. A domain within the BibC multienzyme catalyzes the ATP-dependent dimerization and macrocyclization of N-hydroxy-N-succinylcadaverine to form this compound (Kadi, Song, & Challis, 2008).
    • This compound's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone, a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety (Takahashi et al., 1987).
  • Applications in Medicine and Microbiology :

    • This compound has been found to sensitize tumor cells to macrophage-mediated cytolysis. It exhibits specific inhibitory effects on DNA synthesis in tumor cells, sensitizing them to destruction by macrophages (Kameyama et al., 1987).
    • In the context of marine biology, this compound has been isolated from the bacterial fish pathogen Vibrio salmonicida and is involved in cold-water vibriosis of Atlantic salmon. Its high stability as an iron scavenger may contribute to the pathogen's virulence (Winkelmann et al., 2002).
  • Chemical Synthesis and Production :

    • The first total synthesis of this compound has been achieved, illustrating the utility of specific intermediates in its synthesis (Bergeron & McManis, 1989).
    • This compound B, a linear hydroxamate class siderophore, was isolated from Tenacibaculum mesophilum bacteria. This discovery provided insights into the biosynthesis of siderophores (Fujita, Nakano, & Sakai, 2013).
  • Role in Iron Uptake and Transport :

    • Research has revealed the role of this compound in the process of iron uptake and transport in bacteria, influencing the development of siderophore-antibiotic conjugates for treating infections (Chan et al., 2022).

Mechanism of Action

Target of Action

Bisucaberin is a siderophore, a molecule that binds and transports iron in microorganisms . It is produced by certain bacteria, such as Vibrio salmonicida and Tenacibaculum mesophilum , to acquire insoluble Fe (III) from the local environment . It has also been found to have anticancer activity, inhibiting the growth of L1210 and 1MC carcinoma cells .

Mode of Action

This compound interacts with its targets, primarily iron ions, through a process known as chelation . The macrocyclic bis-hydroxamate structure of this compound is highly preorganized for ferric iron binding . At low pH, this compound predominantly forms a 1:1 complex with ferric iron, whereas at neutral pH, a monobridged 2:3 ligand:iron complex is the predominant species .

Biochemical Pathways

The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine . This process is catalyzed by a domain within the BibC multienzyme, encoded by the this compound biosynthetic gene cluster identified in Vibrio salmonicida .

Pharmacokinetics

Its ability to bind iron and its role as a siderophore suggest that it may be involved in the transport of iron within the bacterial cell .

Result of Action

The primary result of this compound’s action is the acquisition of iron, an essential nutrient, from the environment . In addition, this compound has been found to have anticancer activity, inhibiting the growth of certain carcinoma cells and sensitizing fibrosarcoma cells to macrophage-mediated cytolysis .

Action Environment

The production and function of this compound can be influenced by environmental factors, particularly the availability of iron . For instance, bacteria may produce more this compound under iron-deficient conditions to aid in iron acquisition . The pH of the environment can also affect the iron-binding properties of this compound .

Safety and Hazards

Detailed safety and hazard information about bisucaberin can be found in its safety data sheet .

Future Directions

Bisucaberin and its related molecules serve as model compounds in biosynthetic research . Future research directions may include further investigation into the biosynthesis and utilization of this compound and related molecules, as well as their roles in bacterial chemical communication .

Biochemical Analysis

Biochemical Properties

Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .

Cellular Effects

This compound plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in iron acquisition

properties

IUPAC Name

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTADQMQBQBOJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150242
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112972-60-8
Record name Bisucaberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISUCABERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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